索非布韦杂质 M

描述

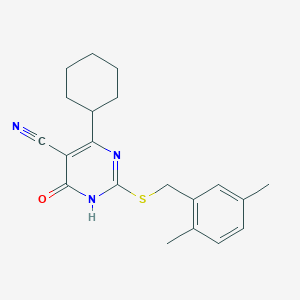

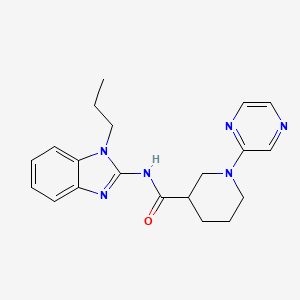

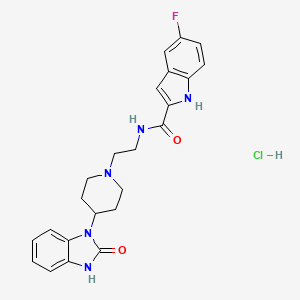

Sofosbuvir impurity M is an diastereoisomer of Sofosbuvir and is considered an impurity of Sofosbuvir . Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication and demonstrates potent anti-hepatitis C virus activity .

Synthesis Analysis

The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering . The key intermediate lactone 4, developed in the chiral synthesis of PSI-6130, allows for the introduction of numerous base analogs and also access modifications to the 3′- and 4′-positions of the ribose core .Molecular Structure Analysis

The molecular formula of Sofosbuvir impurity M is C22H30N3O10P . The InChI code is 1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1 .Chemical Reactions Analysis

The chromatographic separation of Sofosbuvir and its process-related impurity was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution .Physical And Chemical Properties Analysis

Sofosbuvir impurity M is a solid substance . It has a molecular weight of 527.47 . The retention time for Sofosbuvir was found to be 3.674 min and its impurity was 5.704 min .科学研究应用

1. 药代动力学和药效学概况

索非布韦及其杂质(如 GS-331007)具有明确的药代动力学和药效学概况。它经历细胞内激活,形成活性和非活性代谢物,并且在多次给药后表现出线性药代动力学,积累最小 (Kirby 等,2015).

2. 药品中的定性和定量分析

研究已经开发了索非布韦在药品中的定性和定量分析方法,包括潜在的降解产物,这对于控制其在药物中的质量至关重要 (Contreras 等,2017).

3. 药品形式中的杂质估计

一种已开发的 RP HPLC 方法可对索非布韦及其相关杂质(如磷酰)在散装和药物剂型中进行特异性、精确和准确的估计 (Ganji 等,2021).

4. 肝脏浓度分析

索非布韦在人肝组织中的肝脏浓度分析显示在肝脏中有效递送和代谢,为其药理学特征和在丙型肝炎治疗中的有效性提供了见解 (Babusis 等,2018).

5. 对其他病毒的体外评价

索非布韦已在体外对其对西尼罗病毒等病毒的活性和耐药性特征进行了评估,表明除了丙型肝炎之外还具有更广泛的抗病毒应用 (Dragoni 等,2020).

安全和危害

Sofosbuvir impurity M is harmful and has the signal word 'Warning’ . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The development and validation of RP HPLC method for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms has been proposed . This method is simple, specific, precise, and accurate, and can be successfully applied for routine analysis of Sofosbuvir and related phosphoryl impurity in bulk and pharmaceutical dosage forms .

属性

CAS 编号 |

2095551-10-1 |

|---|---|

产品名称 |

Sofosbuvir impurity M |

分子式 |

C₂₂H₃₀N₃O₁₀P |

分子量 |

527.46 |

IUPAC 名称 |

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 |

InChI 键 |

WAKQLZVLNOKKHE-BFQGEBBDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)